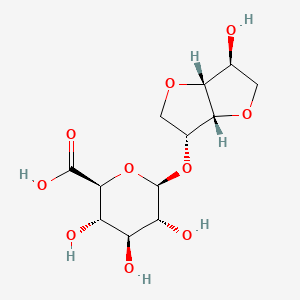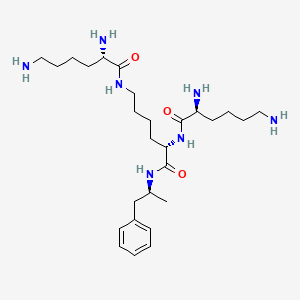
(2S,2'S)-N,N'-((S)-6-Oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)bis(2,6-diaminohexanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S,2’S)-N,N’-((S)-6-Oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)bis(2,6-diaminohexanamide)” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the hexane-1,5-diyl backbone through a series of carbon-carbon bond-forming reactions.
- Introduction of the phenylpropan-2-yl group via nucleophilic substitution or addition reactions.
- Formation of the amide bonds through condensation reactions between amines and carboxylic acid derivatives.
- Final purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and efficient purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine groups could yield nitroso or nitro compounds, while reduction of the carbonyl group could yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: As a potential inhibitor or activator of biological pathways, depending on its interaction with specific enzymes or receptors.
Medicine: As a potential drug candidate for treating diseases, depending on its pharmacological properties.
Industry: As a precursor for the synthesis of materials or as a component in chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could bind to enzymes or receptors, altering their activity and thereby affecting biological pathways. The specific pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,2’S)-N,N’-((S)-6-Oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)bis(2,6-diaminohexanamide): This compound itself.
Other amide-containing compounds: Such as peptides or proteins with similar functional groups.
Other phenylpropan-2-yl derivatives: Compounds with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which could confer unique reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C27H49N7O3 |
|---|---|
Poids moléculaire |
519.7 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-[(5S)-5-[[(2S)-2,6-diaminohexanoyl]amino]-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]hexanamide |
InChI |
InChI=1S/C27H49N7O3/c1-20(19-21-11-3-2-4-12-21)33-27(37)24(34-26(36)23(31)14-6-9-17-29)15-7-10-18-32-25(35)22(30)13-5-8-16-28/h2-4,11-12,20,22-24H,5-10,13-19,28-31H2,1H3,(H,32,35)(H,33,37)(H,34,36)/t20-,22-,23-,24-/m0/s1 |
Clé InChI |
YGLUMHBQVXPWNI-BIHRQFPBSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)C(CCCCN)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


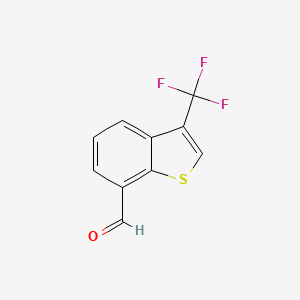

![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)
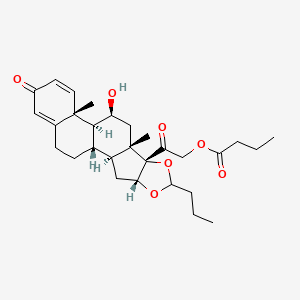
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
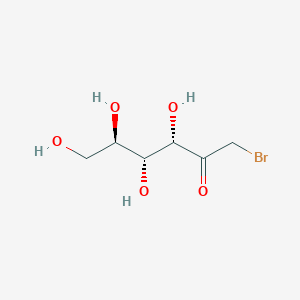
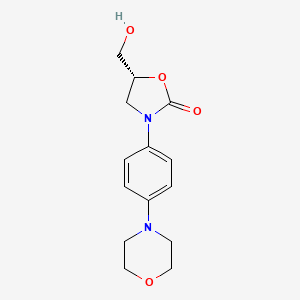
![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)
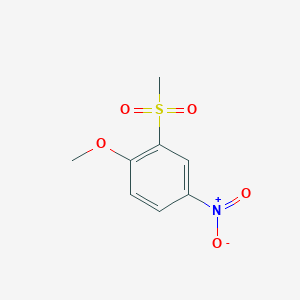
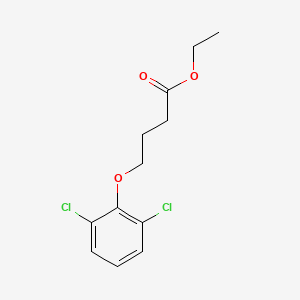
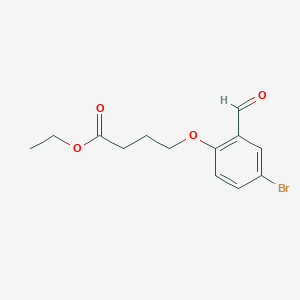
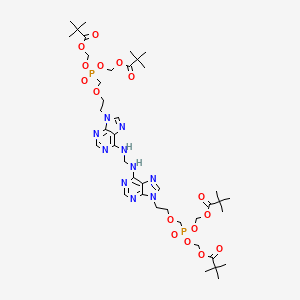
![7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione](/img/structure/B13425049.png)
